Product packaging for 3-Ethynyl-6-fluoropyridin-2-amine(Cat. No.:)

3-Ethynyl-6-fluoropyridin-2-amine

Cat. No.: B13474837
M. Wt: 136.13 g/mol
InChI Key: WBDCCBVESXBRJD-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Architectures in Contemporary Chemical Research

The importance of pyridine derivatives extends beyond their biological activity. They are widely utilized as ligands in organometallic chemistry, as catalysts in asymmetric synthesis, and as components of functional nanomaterials. thalesnano.com The heteroaromatic nature of the pyridine ring allows for a diverse range of chemical transformations, enabling the introduction of various functional groups and the construction of complex molecular architectures. thalesnano.com This inherent versatility has cemented the pyridine scaffold as a cornerstone of modern organic chemistry.

Strategic Incorporations of Fluorine into Heterocyclic Systems

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This "fluorine effect" is a powerful tool in medicinal chemistry and materials science. sigmaaldrich.com The strategic placement of fluorine atoms on a pyridine ring can lead to enhanced metabolic stability, increased binding affinity to biological targets, and modified electronic characteristics.

Fluorine is the most electronegative element, and its incorporation into a pyridine ring exerts a strong electron-withdrawing inductive effect. This effect can significantly lower the pKa of the pyridine nitrogen, rendering it less basic. Furthermore, the presence of fluorine can influence the electron density distribution around the ring, impacting its reactivity towards both electrophilic and nucleophilic attack. Computational studies on fluorinated dibenzotetraaza-annulene complexes have shown that fluorine atoms pull electron density from the aromatic rings to the periphery of the molecule.

The electronic perturbations caused by fluorine substitution can have a profound impact on the reactivity and selectivity of chemical reactions. For instance, the presence of a fluorine atom can activate the pyridine ring towards nucleophilic aromatic substitution (SNAr). sigmaaldrich.com The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the accelerating effect of fluorine in SNAr reactions. chemicalbook.com Conversely, fluorination can sometimes lead to decreased yields in other transformations, particularly in rings with multiple electron-withdrawing groups. chemicalbook.com

The Role of Ethynyl (B1212043) and Amino Functional Groups in Synthetic Design

The ethynyl group (–C≡CH) is a versatile functional group in organic synthesis. pipzine-chem.com Its linear geometry and reactive triple bond allow for a wide range of transformations, including cycloadditions and metal-catalyzed coupling reactions. wikipedia.org The terminal alkyne proton is weakly acidic and can be removed to generate a potent nucleophile. In medicinal chemistry, the ethynyl group can act as a structural scaffold or a reactive handle for bioconjugation.

The amino group (–NH2) is a key functional group that imparts basicity and nucleophilicity to a molecule. wikipedia.org It is a common feature in pharmaceuticals, where it often participates in crucial hydrogen bonding interactions with biological targets. The amino group on a pyridine ring can direct electrophilic substitution and participate in a variety of coupling reactions to build more complex structures.

Overview of 3-Ethynyl-6-fluoropyridin-2-amine within Modern Chemical Building Blocks

This compound is a chemical entity that strategically combines the advantageous features of a fluorinated pyridine scaffold with the synthetic versatility of ethynyl and amino functionalities. While specific research on this exact isomer is not extensively documented in publicly available literature, its constituent parts suggest its potential as a highly valuable building block. The 6-fluoro substituent is expected to activate the ring for certain transformations and modulate the basicity of the 2-amino group. The 3-ethynyl group provides a reactive site for elaboration, most notably through Sonogashira coupling reactions. libretexts.orgscirp.org The 2-amino group offers a handle for further functionalization and can influence the regioselectivity of reactions on the pyridine ring.

The synthesis of related 2-amino-3-alkynylpyridines has been achieved through palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes. uni.lu This suggests a plausible synthetic route to this compound starting from a corresponding 3-halo-6-fluoropyridin-2-amine precursor.

Below is a table summarizing the properties of the closely related compound, 3-ethynyl-5-fluoropyridin-2-amine (B3030640), which provides an indication of the general characteristics of this class of molecules.

PropertyValue
IUPAC Name 3-ethynyl-5-fluoropyridin-2-amine
Molecular Formula C7H5FN2
Molecular Weight 136.13 g/mol
Physical Form Solid
Purity 95%
InChI Key UGROGKLIRFHPAY-UHFFFAOYSA-N

This data is for the isomeric compound 3-ethynyl-5-fluoropyridin-2-amine and is provided for illustrative purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FN2 B13474837 3-Ethynyl-6-fluoropyridin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

IUPAC Name

3-ethynyl-6-fluoropyridin-2-amine

InChI

InChI=1S/C7H5FN2/c1-2-5-3-4-6(8)10-7(5)9/h1,3-4H,(H2,9,10)

InChI Key

WBDCCBVESXBRJD-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(N=C(C=C1)F)N

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Ethynyl 6 Fluoropyridin 2 Amine

Strategic Planning for Regioselective Functionalization

The successful synthesis of 3-Ethynyl-6-fluoropyridin-2-amine hinges on a well-defined strategy that addresses the regioselective functionalization of the pyridine (B92270) core. The electronic nature of the fluorine and amino substituents, as well as their positions on the ring, dictates the reactivity and the feasibility of introducing the ethynyl (B1212043) group at the desired C-3 position.

Precursor Selection and Chemical Accessibility

The most direct route to this compound involves the cross-coupling of a suitable alkyne with a pre-functionalized pyridine ring. The ideal precursor for such a transformation is a 3-halo-6-fluoropyridin-2-amine, with 3-bromo- (B131339) or 3-iodo-6-fluoropyridin-2-amine being the most promising candidates due to their favorable reactivity in palladium-catalyzed reactions. The existence of 3-bromo-6-fluoropyridin-2-amine (B3027060) is confirmed in chemical databases, providing a tangible starting point for the synthesis.

The synthesis of this key precursor, 3-bromo-6-fluoropyridin-2-amine, would likely commence from the commercially available 6-fluoropyridin-2-amine. The introduction of a bromine atom at the C-3 position can be achieved through electrophilic bromination. The amino group at C-2 is a strong activating group and directs electrophiles to the C-3 and C-5 positions. The fluorine atom at C-6 is a deactivating group, which may help to moderate the reactivity and improve the selectivity of the bromination reaction. Standard brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) or dichloromethane (B109758) would be appropriate for this transformation. Careful control of the reaction conditions, including temperature and stoichiometry, would be crucial to favor mono-bromination at the desired C-3 position and avoid potential side products.

Considerations for Multi-Step Synthetic Cascades

A multi-step synthetic approach allows for the sequential and controlled introduction of the required functional groups. A plausible synthetic cascade towards this compound could involve the following key steps:

Fluorination: Starting from a suitable pyridine precursor, the introduction of the fluorine atom at the C-6 position is a critical step.

Amination: Subsequent introduction of the amino group at the C-2 position.

Halogenation: Regioselective introduction of a halogen (bromine or iodine) at the C-3 position.

Ethynylation: Palladium-catalyzed cross-coupling of the 3-halo-6-fluoropyridin-2-amine with a suitable alkyne source.

Direct Synthetic Approaches to the Core Structure

With a suitable precursor in hand, direct synthetic methods can be employed to introduce the ethynyl group and construct the final target molecule. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions for Ethynyl Introduction

The formation of the C(sp)-C(sp2) bond between the ethynyl group and the pyridine ring is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is the preeminent method for this transformation.

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgscirp.orggold-chemistry.orgorganic-chemistry.org For the synthesis of this compound, the reaction would involve the coupling of 3-bromo-6-fluoropyridin-2-amine with a suitable alkyne, such as trimethylsilylacetylene. The use of a silylated alkyne is advantageous as it prevents self-coupling of the alkyne and allows for subsequent deprotection under mild conditions to yield the terminal alkyne. wikipedia.org

A typical Sonogashira protocol for this transformation would involve the following conditions:

Palladium Catalyst: A variety of palladium(0) or palladium(II) precursors can be used, such as Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(OAc)₂. The choice of catalyst can influence the reaction efficiency.

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst.

Ligand: Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are often employed to stabilize the palladium catalyst.

Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction.

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or a mixture of solvents such as THF and an amine is typically used.

Alkyne: Trimethylsilylacetylene is a common choice, followed by a deprotection step using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base like potassium carbonate in methanol.

A study by Zhu et al. (2017) demonstrated the successful Sonogashira coupling of various 2-amino-3-bromopyridines with terminal alkynes. scirp.orgscirp.org They reported moderate to excellent yields using Pd(CF₃COO)₂ as the catalyst, PPh₃ as the ligand, CuI as the co-catalyst, and Et₃N as the base in DMF at 100 °C. scirp.orgscirp.org These conditions provide a strong starting point for the optimization of the synthesis of this compound.

Table 1: Proposed Sonogashira Coupling Reaction

EntryReactant 1Reactant 2CatalystCo-catalystBaseSolventTemperature (°C)
13-Bromo-6-fluoropyridin-2-amineTrimethylsilylacetylenePd(PPh₃)₄CuIEt₃NDMF80-100
23-Bromo-6-fluoropyridin-2-amineTrimethylsilylacetylenePdCl₂(PPh₃)₂CuIDIPEATHF/Et₃N60-80

While the Sonogashira coupling is the most established method, other palladium-catalyzed C-C cross-coupling reactions could potentially be employed for the ethynylation of the pyridine core. For instance, copper-free Sonogashira-type couplings have been developed to avoid issues associated with the use of copper, such as the formation of alkyne homocoupling byproducts. These reactions often utilize alternative bases or palladium catalysts with specific ligands.

Furthermore, other cross-coupling strategies, such as the Negishi coupling (using an organozinc reagent) or the Stille coupling (using an organotin reagent), could be considered, although they would require the preparation of the corresponding organometallic derivative of the alkyne, which can be more complex than using a terminal alkyne directly. The choice of the specific C-C cross-coupling methodology will depend on factors such as substrate compatibility, functional group tolerance, and the desired reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Halogen/Amine Introduction

The introduction of halogen and amine functionalities onto the pyridine ring is frequently achieved through Nucleophilic Aromatic Substitution (SNAr). This powerful method relies on the reaction of a nucleophile with a pyridine ring that is activated by electron-withdrawing groups and contains a suitable leaving group. In the context of this compound synthesis, SNAr plays a crucial role in the regioselective installation of the fluorine and amine substituents.

A common strategy involves starting with a di- or tri-substituted pyridine precursor. For instance, a dihalopyridine can undergo sequential SNAr reactions. The positions on the pyridine ring exhibit differential reactivity towards nucleophilic attack, typically in the order of para > ortho > meta to the ring nitrogen. google.com This inherent selectivity can be exploited to control the introduction of different groups. For example, in a precursor like 2,6-difluoropyridine, the fluorine at the 2-position is more susceptible to substitution by an amine.

One documented approach for a related compound, 2-amino-3-fluoropyridine, starts with 2,3-difluoro-5-chloropyridine. nih.gov This precursor undergoes an ammonification reaction with aqueous ammonia (B1221849), where the amino group preferentially displaces one of the fluorine atoms. nih.gov This highlights the viability of using ammonia or its equivalents as nucleophiles to introduce the 2-amino group. The higher reactivity of fluoropyridines compared to their chloro- or bromo- counterparts in SNAr reactions is a well-established principle, stemming from the high electronegativity of fluorine which activates the ring for nucleophilic attack. researchgate.net

The table below summarizes representative SNAr reactions on fluorinated pyridines.

Starting MaterialNucleophileProductReference
2,3-Difluoro-5-chloropyridineAmmonia water2-Amino-3-fluoro-5-chloropyridine nih.gov
2-Fluoropyridine (B1216828)Adamantylalkyl AminesN-(Pyridin-2-yl)adamantylalkyl amines
2,6-Difluoro-3-(pyridin-2-yl)benzonitrileVarious NucleophilesSubstituted 3-(pyridin-2-yl)benzonitriles researchgate.net

Convergent and Divergent Synthetic Routes

The synthesis of this compound can be approached through both convergent and divergent strategies, allowing for flexibility in accessing the final compound and its analogues.

Amination Strategies for Pyridine Derivatives

The introduction of the amine group at the C2 position is a critical step. Divergent strategies often involve the late-stage amination of a pre-functionalized pyridine ring. One powerful method involves the conversion of a pyridine to a phosphonium (B103445) salt, which can then be reacted with an amine source. nih.gov

A more direct and widely used approach is the SNAr reaction on a suitable halopyridine precursor. nih.govresearchgate.net For instance, a 2-halopyridine can be treated with ammonia or a protected amine to yield the corresponding 2-aminopyridine (B139424). The reactivity of the halide is crucial, with fluoro and chloro groups being common leaving groups. The reaction conditions for such aminations can vary, but often involve heating in a suitable solvent. nih.gov

The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has also been extensively studied, providing insights into amination reactions on substituted pyridines. nih.govresearchgate.netgoogle.comwikipedia.org These methods often employ multicomponent reactions, showcasing the versatility of pyridine synthesis.

Fluorination Methodologies on Pyridine Precursors

The introduction of a fluorine atom onto the pyridine ring can be achieved through various methods. For a convergent approach, a fluorinated starting material like 5-amino-2-fluoropyridine (B167992) could be utilized. soton.ac.uk However, if a divergent strategy is employed, fluorination is performed on a pyridine precursor.

Electrophilic fluorination reagents, such as Selectfluor®, have been successfully used to fluorinate dihydropyridines, which can then be converted to the corresponding fluoropyridines. nih.gov The reaction with Selectfluor® is typically carried out in an aprotic solvent like acetonitrile at low temperatures. nih.gov Another method involves the diazotization of an aminopyridine followed by a Schiemann reaction, although this can require harsh conditions. soton.ac.uk A more recent patent describes a one-step synthesis of 3-fluoropyridine (B146971) from 3-aminopyridine (B143674) using fluoroboric acid and a water absorbent, which offers a safer and higher-yielding alternative. rsc.org

A practical route to a related compound, 2-amino-3-fluoropyridine, involves the ammonification of 2,3-difluoro-5-chloropyridine, demonstrating a nucleophilic substitution approach to fluorinated pyridine synthesis. nih.gov

Process Optimization and Reaction Efficiency

Catalyst Systems and Ligand Effects on Yield and Selectivity

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is the most common method for introducing the ethynyl group. The choice of catalyst and ligand is paramount for achieving high yield and selectivity.

Catalyst Systems: Typically, a palladium(0) species is the active catalyst, often generated in situ from a palladium(II) precatalyst like PdCl₂(PPh₃)₂ or Pd(OAc)₂. researchgate.net A copper(I) salt, such as CuI, is commonly used as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. researchgate.net However, copper-free Sonogashira couplings have also been developed, which can be advantageous in certain contexts to avoid homocoupling of the alkyne.

Ligand Effects: The ligands coordinated to the palladium center play a crucial role in the catalyst's stability and reactivity.

Nitrogen Ligands: N-heterocyclic carbenes (NHCs) and pyridine- or pyrimidine-based ligands have emerged as effective alternatives to phosphines. These can offer greater stability and, in some cases, allow for lower catalyst loadings. For instance, an aminopyrimidine-palladium(II) complex has been shown to be robust for copper-free Sonogashira couplings in aqueous media.

A study on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes provides valuable data on the optimization of these parameters.

The following table summarizes the effect of different catalysts and ligands on the yield of a model Sonogashira reaction.

CatalystLigandCo-catalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF10096
Pd(PPh₃)₄-CuIEt₃N/THFRT-
Pd(OAc)₂2,2'-bipyridine-K₂CO₃DCM4094 nih.gov

Solvent Systems and Temperature Control in Complex Transformations

The choice of solvent and the precise control of reaction temperature are critical for maximizing yield and minimizing side reactions, especially in multistep syntheses involving sensitive intermediates.

Solvent Systems: The solvent can influence the solubility of reactants and catalysts, as well as the rate and selectivity of the reaction.

For Sonogashira couplings, a mixture of an amine base like triethylamine (Et₃N) and a solvent such as tetrahydrofuran (B95107) (THF) is common. The amine also serves to neutralize the hydrogen halide byproduct. Dimethylformamide (DMF) is another effective solvent, particularly for reactions at elevated temperatures. nih.gov In some cases, greener solvents like water have been successfully employed for copper-free couplings.

For SNAr reactions, polar aprotic solvents like DMF or dimethyl sulfoxide (B87167) (DMSO) are often used to facilitate the reaction between the charged nucleophile and the aromatic ring. soton.ac.uk

Temperature Control:

Sonogashira reactions can often be carried out under mild conditions, including at room temperature. However, for less reactive halides (e.g., chlorides) or sterically hindered substrates, heating may be necessary to achieve a reasonable reaction rate. Optimization studies have shown that temperatures around 100°C can be optimal for certain pyridine substrates.

SNAr reactions frequently require heating to overcome the activation energy associated with the disruption of aromaticity in the intermediate Meisenheimer complex. nih.gov However, the specific temperature will depend on the reactivity of the substrate and the nucleophile.

The table below illustrates the impact of solvent and temperature on the yield of representative reactions.

Reaction TypeSolventTemperature (°C)Yield (%)Reference
SonogashiraDMF10096
SonogashiraTHF/Et₃NRoom Temp-
SNAr (Fluorination)Acetonitrile0 to Room Temp- nih.gov
SNAr (Amination)DMF110-

Advanced Purification Techniques for Synthetic Intermediates and Products

The successful synthesis of this compound relies heavily on the effective purification of both its synthetic intermediates and the final product. The presence of multiple functional groups—a basic amine, a fluorinated pyridine ring, and an alkyne moiety—necessitates tailored purification strategies to remove unreacted starting materials, catalysts, and byproducts. Advanced chromatographic methods are central to achieving the high purity required for subsequent applications.

Purification of Synthetic Intermediates

A primary intermediate in the synthesis of this compound is 3-Bromo-6-fluoropyridin-2-amine . pipzine-chem.comuni.lu The purity of this precursor is critical for the efficiency of the subsequent carbon-carbon bond-forming reactions, such as the Sonogashira coupling. wikipedia.orgresearchgate.net Purification of this and related halogenated aminopyridine intermediates often involves a combination of extraction, crystallization, and column chromatography.

For compounds like 3-Bromo-6-chloropyridin-2-amine, a common synthetic route starts with 6-chloropyridin-2-amine, which undergoes bromination. evitachem.com The purification of such intermediates may involve dilution with water, extraction with an organic solvent like ethyl acetate, washing the organic phase with a basic solution such as sodium bicarbonate, and drying before solvent evaporation. rsc.org The resulting crude material is often further purified by flash column chromatography. rsc.org

A significant challenge in the chromatographic purification of basic amines on standard silica (B1680970) gel is the potential for strong interaction with acidic silanol (B1196071) groups, leading to poor separation and peak tailing. biotage.com To mitigate this, advanced techniques are employed:

Modified Mobile Phase: The addition of a small amount of a competing amine, such as triethylamine (NEt₃) or pyridine, to the eluent is a common and effective strategy. rsc.orgbiotage.com This additive neutralizes the acidic sites on the silica surface, preventing the basic analyte from binding too strongly and allowing for sharper elution profiles.

Specialized Stationary Phases: An alternative to modifying the mobile phase is to use a different stationary phase. Amine-functionalized silica or basic alumina (B75360) can be used to minimize the acidic interactions that cause issues with standard silica gel. biotage.com

Reversed-Phase Chromatography: For polar and ionizable amines, reversed-phase flash chromatography can be a powerful tool. By adjusting the mobile phase pH to be approximately two units above the pKa of the amine, the compound is deprotonated and becomes more lipophilic, increasing its retention and enabling a successful separation. biotage.com

The table below summarizes typical chromatographic conditions for purifying a halogenated aminopyridine intermediate.

ParameterDetailsPurpose
Stationary Phase Silica GelStandard, cost-effective stationary phase for normal-phase chromatography.
Mobile Phase Ethyl Acetate/Dichloromethane with 2% TriethylamineThe solvent gradient (e.g., 1% to 5% EtOAc in DCM) separates compounds by polarity, while triethylamine improves peak shape for the basic amine. rsc.org
Detection UV Light (254 nm)Visualization of aromatic compounds on TLC plates or HPLC chromatograms.

Purification of the Final Product

The final step in synthesizing this compound typically involves a palladium- and copper-catalyzed Sonogashira coupling reaction between the 3-bromo-6-fluoropyridin-2-amine intermediate and a suitable terminal alkyne. wikipedia.orgscirp.org The purification of the resulting 3-ethynyl-2-aminopyridine derivatives is crucial to remove the metal catalysts (palladium and copper), phosphine ligands, and any unreacted starting materials. researchgate.netscirp.org

A standard post-reaction workup involves quenching the reaction, often with an aqueous solution of sodium chloride, followed by extraction with an organic solvent like ethyl acetate. scirp.org The combined organic phases are dried and concentrated under vacuum. scirp.org The final and most critical purification step is almost invariably column chromatography on silica gel. researchgate.netscirp.org

Research on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes provides detailed purification protocols that are directly applicable. scirp.org The crude product is loaded onto a silica gel column and eluted with a solvent system, typically a mixture of petroleum ether and ethyl acetate, to isolate the desired product. scirp.org

The following interactive data table outlines a representative set of conditions for the purification of a 2-amino-3-alkynylpyridine product via flash column chromatography.

ParameterValue/SystemRationale
Technique Flash Column ChromatographyStandard method for purifying reaction mixtures on a preparative scale. scirp.org
Stationary Phase Silica GelEffective for separating compounds of varying polarity. scirp.org
Eluent System Ethyl Acetate / Petroleum Ether (e.g., 1:5 v/v)A non-polar/polar solvent mixture that allows for elution based on polarity. The ratio is optimized using TLC. scirp.org
Detection Thin-Layer Chromatography (TLC)Used to monitor the reaction progress and identify the correct fractions from the column. scirp.org
Typical Yield 92-94%High yields are reported for analogous compounds after chromatographic purification. scirp.org

By carefully selecting and optimizing these advanced purification techniques, it is possible to obtain this compound and its intermediates with the high degree of purity essential for their intended use in research and development.

Chemical Reactivity and Derivatization Pathways of 3 Ethynyl 6 Fluoropyridin 2 Amine

Reactivity Profile of the Pyridine (B92270) Nucleus

The pyridine ring in 3-Ethynyl-6-fluoropyridin-2-amine is a π-deficient heteroaromatic system, a characteristic that generally renders it less susceptible to electrophilic attack compared to benzene. However, the substituents on the ring significantly modulate its reactivity.

Influence of Substituents on Electrophilic and Nucleophilic Aromatic Substitution Patterns

The 2-amino group is a strong activating group and directs electrophiles to the ortho and para positions (positions 3 and 5). Conversely, the 6-fluoro and 3-ethynyl groups are deactivating, electron-withdrawing substituents. The fluorine atom, due to its high electronegativity, deactivates the ring towards electrophilic substitution.

Given this substitution pattern, electrophilic aromatic substitution is challenging. The strong activation by the amino group is somewhat counteracted by the deactivating effects of the fluoro and ethynyl (B1212043) groups. If an electrophilic substitution were to occur, the most likely position for attack would be the C-5 position, which is para to the strongly activating amino group and meta to the deactivating fluoro group.

In contrast, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogen (C-2 and C-4). The presence of the electron-withdrawing fluorine atom at the C-6 position further enhances the ring's susceptibility to nucleophilic attack. While the C-6 position is already substituted, this electronic deficiency makes other positions in the ring more susceptible to attack. Nucleophilic aromatic substitution (SNAr) reactions on fluoropyridines are well-documented, with fluoride (B91410) being a good leaving group. SNAr reactions on 2- or 4-halopyridines are a common method for synthesizing substituted pyridines nih.gov. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol is significantly faster than that of 2-chloropyridine, highlighting the activating effect of fluorine in such reactions nih.gov.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can then be quenched with an electrophile wikipedia.org.

In this compound, the 2-amino group can act as a directing group. The amino group can coordinate with the lithium reagent, directing deprotonation to the adjacent C-3 position. However, this position is already substituted with the ethynyl group. The next most likely position for deprotonation would be the C-5 position, which is ortho to the fluorine atom. While fluorine is not a classical strong directing group, its inductive effect can increase the acidity of the ortho proton. In some cases, a fluorine substituent can direct metalation.

Alternatively, the amino group can be converted into a more potent directing group, such as a pivaloyl amide, to enhance the efficiency and regioselectivity of the metalation. The choice of the organolithium reagent and reaction conditions is crucial to avoid competing nucleophilic addition to the pyridine ring acs.org. Hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed to minimize this side reaction.

Transformations at the Ethynyl Moiety

The ethynyl group at the C-3 position is a versatile functional handle that allows for a wide array of chemical transformations, providing access to a diverse range of derivatives.

Alkyne Cycloaddition Reactions (e.g., Click Chemistry)

The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions. One of the most prominent examples is the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" organic-chemistry.orgwikipedia.orgsigmaaldrich.comchemie-brunschwig.chsigmaaldrich.com. This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring by reacting the terminal alkyne with an organic azide. The resulting triazole-substituted pyridine derivatives are of significant interest in medicinal chemistry and materials science due to the stability and hydrogen-bonding capabilities of the triazole ring.

The thermal Huisgen cycloaddition can also be employed, though it often requires higher temperatures and may lead to a mixture of regioisomers organic-chemistry.org. Other 1,3-dipoles, such as nitrile oxides and nitrones, can also participate in cycloaddition reactions with the ethynyl group to furnish five-membered heterocycles like isoxazoles and isoxazolines, respectively.

Hydration, Halogenation, and Hydroamination of the Alkyne

The carbon-carbon triple bond of the ethynyl group can undergo various addition reactions.

Hydration : The hydration of the alkyne can lead to the formation of a methyl ketone at the C-3 position of the pyridine ring. This transformation is typically catalyzed by mercury(II) salts in the presence of an acid, or by other transition metal catalysts such as gold or platinum.

Halogenation : The addition of halogens (Cl₂, Br₂, I₂) across the triple bond can yield either the dihaloalkene or, with excess halogen, the tetrahaloalkane derivative. Hydrohalogenation (addition of HX) of ethynylpyridines can be facilitated by the pyridine nitrogen, which can be protonated to enhance the electrophilicity of the alkyne, followed by the nucleophilic attack of the halide ion.

Hydroamination : The addition of an N-H bond across the alkyne, known as hydroamination, can provide access to enamines or imines. This reaction is often catalyzed by transition metals such as rhodium, iridium, or gold. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions.

Palladium-Mediated Transformations of the Ethynyl Group

Palladium catalysis offers a powerful toolkit for the derivatization of terminal alkynes. The Sonogashira coupling is a prominent example, enabling the formation of a new carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide scirp.org. This reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, typically an amine. The Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes has been shown to proceed in moderate to excellent yields, demonstrating the feasibility of this transformation on a similar scaffold scirp.org. This reaction provides a direct route to a wide range of 3-(arylethynyl)- and 3-(vinylethynyl)-6-fluoropyridin-2-amine derivatives.

The following table provides illustrative examples of potential Sonogashira coupling reactions with this compound, based on known transformations of similar compounds.

Aryl/Vinyl HalideCatalyst SystemBaseProduct
IodobenzenePd(PPh₃)₄, CuIEt₃N3-(Phenylethynyl)-6-fluoropyridin-2-amine
4-BromotoluenePdCl₂(PPh₃)₂, CuIPiperidine3-((4-Methylphenyl)ethynyl)-6-fluoropyridin-2-amine
1-Iodo-4-nitrobenzenePd(OAc)₂, PPh₃, CuIn-BuNH₂3-((4-Nitrophenyl)ethynyl)-6-fluoropyridin-2-amine
(E)-1-Iodo-2-phenylethenePd(PPh₃)₄, CuIEt₃N3-((E)-4-Phenylbut-1-en-3-yn-1-yl)-6-fluoropyridin-2-amine

Furthermore, the terminal alkyne can participate in other palladium-catalyzed reactions, such as carbonylative coupling reactions to form α,β-alkynyl ketones, or cyclization reactions with appropriate functional groups on the pyridine ring or a coupling partner.

Reactions Involving the Amino Functionality

The primary amino group in this compound serves as a key handle for a variety of functionalization reactions, including acylations, alkylations, and arylations. These transformations are fundamental in modifying the electronic and steric properties of the molecule, thereby influencing its biological activity and further reactivity.

Acylation, Alkylation, and Arylation Reactions of the Amine

The nucleophilic nature of the 2-amino group allows for straightforward reactions with a range of electrophiles.

Acylation: The amino group can be readily acylated using standard conditions, for instance, by reacting with acid chlorides or anhydrides in the presence of a base. This reaction is crucial for the synthesis of amide derivatives.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, these reactions can sometimes be challenging to control, potentially leading to mixtures of mono- and di-alkylated products. The reactivity of the amino group can be modulated by the choice of solvent and base.

Arylation: The introduction of an aryl group onto the amino functionality can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium or copper catalyst and allows for the formation of a diverse range of N-aryl derivatives.

Reaction TypeReagents and ConditionsProduct Type
Acylation Acid chloride/anhydride, base (e.g., pyridine, triethylamine)Amide
Alkylation Alkyl halide, base (e.g., K2CO3, NaH)Secondary or Tertiary Amine
Arylation Aryl halide, Pd or Cu catalyst, baseN-Aryl Amine

Amine-Directed Transformations on the Pyridine Ring

While the amino group is a primary site for direct functionalization, it also influences the reactivity of the pyridine ring itself. As an electron-donating group, the amino functionality can direct electrophilic aromatic substitution (EAS) reactions. However, the pyridine ring is inherently electron-deficient, making EAS challenging. Under strongly acidic conditions required for many EAS reactions, the pyridine nitrogen is protonated, further deactivating the ring. Therefore, such transformations on the this compound scaffold are not commonly observed.

Fluorine-Mediated Reactivity and Selective Transformations

The fluorine atom at the 6-position plays a pivotal role in the reactivity of the pyridine ring, primarily by activating it towards nucleophilic aromatic substitution (SNAr) and influencing the electronic properties of the molecule.

Fluorine as a Leaving Group in SNAr Reactions

The fluorine atom at the C6 position of the pyridine ring is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is significantly faster than the reaction of 2-chloropyridine, demonstrating the superior leaving group ability of fluorine in this context. nih.govnih.gov This reactivity allows for the introduction of a wide variety of substituents at the 6-position.

SNAr reactions on 2-fluoropyridines can be carried out with a range of nucleophiles, including alcohols, phenols, amines, and thiols, often under relatively mild conditions. acs.org

Table of SNAr Reactions on 2-Fluoropyridines:

NucleophileReagentProduct
AlkoxideR-OH / Base2-Alkoxypyridine
PhenoxideAr-OH / Base2-Aryloxypyridine
AmineR-NH22-Aminopyridine (B139424) derivative
ThiolateR-SH / Base2-Alkylthiopyridine

Electronic Activation by Fluorine in Remote Positions

The fluorine substituent exerts a strong electron-withdrawing inductive effect (-I effect) on the pyridine ring. This effect lowers the electron density of the entire aromatic system, making it more susceptible to nucleophilic attack. The substitution of fluorine atoms for hydrogen atoms on a pyridine ring introduces new molecular orbitals to the π-system, which can further stabilize the ring and increase its resistance to addition reactions. nih.gov This electronic perturbation can influence the reactivity of other functional groups on the molecule. For instance, the acidity of the amino group and the reactivity of the ethynyl group can be subtly modulated by the presence of the fluorine atom.

Advanced Analytical and Spectroscopic Characterization of Synthesized Derivatives

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is indispensable for the unambiguous identification of new chemical entities. The data obtained from these techniques provide a detailed map of the molecular framework, including the connectivity of atoms and their chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the presence of other NMR-active nuclei such as fluorine-19.

Proton NMR (¹H NMR) spectroscopy is utilized to determine the number, environment, and connectivity of hydrogen atoms within a molecule. For derivatives of 3-Ethynyl-6-fluoropyridin-2-amine, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons on the pyridine (B92270) ring, the ethynyl (B1212043) proton, and any protons on substituent groups introduced during derivatization. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton. Coupling constants (J), measured in Hertz (Hz), provide information about the dihedral angles between adjacent protons, aiding in the determination of their relative positions.

A representative, hypothetical data table for a derivative is presented below for illustrative purposes, as specific literature data for derivatives of this compound is not publicly available.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-47.85d8.0
H-56.90dd8.0, 2.5
NH₂5.50br s-
Ethynyl-H3.50s-

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in a derivative of this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms of the pyridine ring, the ethynyl group, and any attached substituents are highly informative for structural confirmation.

A representative, hypothetical data table for a derivative is presented below for illustrative purposes.

Carbon Chemical Shift (δ, ppm)
C-2160.5
C-6158.0 (d, JCF = 240 Hz)
C-4140.2 (d, JCF = 8 Hz)
C-5115.8 (d, JCF = 4 Hz)
C-395.3
Ethynyl-C85.1
Ethynyl-C78.4

Given the presence of a fluorine atom at the 6-position of the pyridine ring, Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a critical tool for characterization. ¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom, with its chemical shift being indicative of the local electronic environment. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei provides valuable structural information.

A representative, hypothetical data point is provided for illustrative purposes.

Nucleus Chemical Shift (δ, ppm)
¹⁹F-70.5

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, typically to four or five decimal places. This level of precision allows for the determination of the elemental composition of the molecule, which is a definitive confirmation of its chemical formula. For derivatives of this compound, HRMS is used to confirm that the synthesized compound has the expected molecular formula.

A representative, hypothetical data point is provided for illustrative purposes.

Technique Calculated m/z Found m/z
HRMS (ESI+)[M+H]⁺ 137.0458137.0459
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hybrid technique that separates compounds in a mixture and provides information about their molecular weight. For this compound, LC-MS analysis would be crucial for confirming its molecular weight and identifying any impurities or degradation products from its synthesis. In a typical analysis, the compound would be passed through a liquid chromatography column to separate it from other components. The eluent would then be introduced into the mass spectrometer, which would ionize the molecules and detect their mass-to-charge ratio. This would allow for the confirmation of the expected molecular ion peak for this compound. However, specific data from such an analysis, including retention times and mass spectra, are not currently available in published literature.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. Key expected vibrational modes would include N-H stretching vibrations for the amine group, a sharp C≡C stretching vibration for the ethynyl group, C-F stretching vibrations, and various C-C and C-N stretching and bending vibrations within the pyridine ring. While general ranges for these vibrations are well-established, a specific, experimentally obtained IR spectrum for this compound is not publicly documented.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the C≡C triple bond of the ethynyl group is expected to produce a strong and characteristic Raman signal. The symmetric vibrations of the pyridine ring would also be Raman active. A comparative analysis of both IR and Raman spectra would provide a more complete picture of the vibrational modes of the molecule. As with IR data, specific Raman spectral data for this compound is not found in the public record.

Chromatographic Purity and Separation Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of a compound and for its separation from related substances. A validated HPLC method for this compound would involve optimizing parameters such as the stationary phase (the column), the mobile phase composition, flow rate, and detection wavelength. This would allow for the quantification of the main compound and the detection of any impurities. While general HPLC methods for aminopyridines have been described, a specific, optimized method for this compound, including details like retention time, resolution, and limit of detection, is not available.

Computational and Theoretical Investigations of 3 Ethynyl 6 Fluoropyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. For molecules such as 3-Ethynyl-6-fluoropyridin-2-amine, these methods can elucidate the distribution of electrons and predict sites of reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.govscirp.org DFT methods are known to provide a good balance between accuracy and computational cost, making them suitable for studying a range of molecular properties, including optimized geometry, vibrational frequencies, and electronic structure. scirp.org For substituted pyridines, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311G+(d,p), are employed to predict their nucleophilicity and other reactivity parameters. nih.govresearcher.life These calculations can determine the effects of different substituents, such as the ethynyl (B1212043), fluoro, and amino groups in this compound, on the electron density of the pyridine (B92270) ring.

Theoretical studies on various pyridine derivatives demonstrate that DFT is a reliable tool for optimizing molecular structures and calculating electronic properties. nih.goviiste.org The choice of functional and basis set is crucial and is typically validated against experimental data where available. For instance, in studies of quinoline (benzo[b]pyridine), the B3LYP/6-31+G(d,p) level of theory has been used to determine molecular geometry, spectroscopic properties, and chemical reactivity. scirp.org

Ab initio molecular orbital theory encompasses a class of computational methods based on first principles, without the inclusion of experimental data. These methods, while often more computationally intensive than DFT, can provide highly accurate results. Ab initio calculations have been performed to investigate the reaction mechanisms of various organic molecules, including those with structures analogous to components of this compound. For example, high-level ab initio calculations such as CCSD(T)/cc-pVTZ//B3LYP/6-311G** have been used to study the reaction mechanism of the ethynyl radical with other small molecules, providing detailed insights into potential energy surfaces and reaction pathways. nih.gov Such methods could theoretically be applied to understand the reactivity of the ethynyl group in the title compound.

Analysis of Electronic Properties

The electronic properties of a molecule are key to understanding its chemical behavior. Computational methods provide valuable data on how electrons are distributed and how they behave in chemical reactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. youtube.com A smaller HOMO-LUMO gap generally suggests higher reactivity.

In various substituted pyridines, the HOMO and LUMO energies are calculated to understand how different functional groups influence the electronic properties and reactivity of the molecule. researcher.life For example, electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups tend to lower the LUMO energy, making it a better electron acceptor. The spatial distribution of the HOMO and LUMO can also indicate the likely sites for electrophilic and nucleophilic attack, respectively. In many pyridine derivatives, the HOMO is often distributed over the pyridine ring and electron-donating substituents, while the LUMO is typically located on the pyridine ring and any electron-withdrawing groups.

Below is an interactive table with representative HOMO-LUMO data for analogous pyridine and azine compounds, calculated using DFT.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyridine-6.88-0.446.44
Pyrimidine-7.41-0.736.68
Pyrazine-7.42-0.996.43
Pyridazine-7.53-0.666.87
Quinoline-6.646-1.8164.83

This data is illustrative and based on theoretical calculations for related heterocyclic compounds. scirp.orgiiste.org

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution within a molecule and for predicting how it will interact with other molecules. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. researchgate.net

For a molecule like this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the pyridine ring and potentially near the fluorine atom due to their high electronegativity. The amino group, being an electron-donating group, would also influence the charge distribution. The ethynyl group's effect would depend on its interaction with the rest of the molecule. These surfaces are useful for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of chemical reactions.

Theoretical Studies of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. For instance, theoretical studies have been used to investigate the reaction mechanisms of ethynyl radicals with allene and methylacetylene, confirming that these reactions can proceed without an entrance barrier and lead to various products. nih.gov

In the context of this compound, theoretical studies could be employed to investigate a variety of potential reactions. For example, the reactivity of the ethynyl group in cycloaddition reactions or the nucleophilic substitution potential at different positions on the pyridine ring could be explored. Such studies would involve calculating the geometries and energies of reactants, products, and transition states to determine the most favorable reaction pathways. While specific mechanistic studies on this compound are not readily found, the established computational methodologies provide a clear path for future investigations.

Transition State Analysis for Reaction Pathways

A critical aspect of understanding the chemical reactivity of this compound would involve the computational analysis of transition states for its various potential reaction pathways. This type of analysis, typically performed using quantum mechanical methods, allows for the identification of the high-energy intermediates that govern the rate and outcome of a chemical transformation. For instance, the ethynyl group could participate in cycloaddition reactions, while the amine group could undergo nucleophilic substitution or condensation reactions. Theoretical calculations would be essential to map out the potential energy surfaces for these reactions, thereby identifying the most plausible mechanistic routes. However, no such specific studies have been reported for this compound.

Energy Profiles and Kinetic Considerations

The generation of detailed energy profiles for the reactions of this compound would provide quantitative insights into its reactivity. By calculating the relative energies of reactants, transition states, and products, it is possible to determine key kinetic parameters such as activation energies and reaction rate constants. This information is crucial for predicting how the molecule will behave under different reaction conditions and for designing efficient synthetic routes. The interplay of the electron-withdrawing fluorine atom and the electron-donating amine group on the pyridine ring would likely have a significant impact on these energy profiles, a subject that awaits theoretical investigation.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

To understand the dynamic behavior of this compound and its interactions with other molecules, molecular dynamics (MD) simulations would be an indispensable tool. MD simulations can provide a detailed picture of the conformational landscape of the molecule, identifying the most stable geometries and the energy barriers between them. Furthermore, these simulations can model the interactions of this compound with solvents or biological macromolecules, which is vital for predicting its solubility, transport properties, and potential biological activity. At present, there is no published research detailing such simulations for this compound.

Prediction of Spectroscopic Parameters

Computational methods are also highly effective in predicting the spectroscopic parameters of molecules, which can be used to interpret experimental data or to identify the compound. For this compound, theoretical calculations could predict its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. A comparison of these predicted spectra with experimental results would serve as a powerful validation of both the computational methodology and the experimental characterization. Regrettably, no such predictive studies for this compound are currently available in the scientific literature.

Application As a Chemical Scaffold and Synthetic Building Block

Design and Synthesis of Complex Heterocyclic Systems

The inherent reactivity of its functional groups makes 3-Ethynyl-6-fluoropyridin-2-amine an ideal starting point for synthesizing more complex, fused heterocyclic systems, which are prevalent in many biologically active molecules.

The 2-amino-3-ethynylpyridine motif is a well-established precursor for building fused bicyclic systems through intramolecular cyclization reactions. The ethynyl (B1212043) group acts as an electrophilic site for various cyclization pathways, while the adjacent amino group provides a readily available nucleophile. For instance, condensation reactions with reagents like urea (B33335) or guanidine (B92328) can lead to the formation of pyridopyrimidines. Similarly, reaction with hydrazine (B178648) or its derivatives can yield pyrazolopyridines through cyclization onto the alkyne. While specific examples starting from this compound are not extensively documented in readily available literature, the general synthetic routes for analogous 2-aminopyridine (B139424) derivatives are well-established. nih.govorganic-chemistry.orgnih.gov The fluorine atom at the 6-position can further influence the reactivity and electronic properties of the resulting fused ring systems, potentially enhancing their biological activity or metabolic stability.

Table 1: Potential Pyridine-Fused Heterocycles from this compound

Target Heterocycle Potential Reactant Reaction Type
Pyridopyrimidines Urea, Guanidine, Isocyanates Condensation/Cyclization
Pyrazolopyridines Hydrazine, Substituted Hydrazines Condensation/Cyclization
Thienopyridines Lawesson's Reagent, P4S10 Thionation/Cyclization

In modern drug discovery, the generation of diverse compound libraries for high-throughput screening is a cornerstone for identifying new therapeutic agents. This compound is an excellent starting scaffold for creating such libraries. nih.gov Its functional groups serve as handles for diversification. The ethynyl group, for example, can participate in highly reliable reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, to link the pyridine (B92270) core to a vast array of azide-containing building blocks. The amino group can be acylated, alkylated, or used in reductive aminations to introduce further diversity. This multi-directional approach allows for the rapid assembly of a large number of distinct molecules from a single, readily accessible scaffold, increasing the probability of discovering hits against various biological targets. nih.govnih.gov

Strategies for Scaffold Modification and Diversification

Systematic modification of the this compound scaffold is crucial for optimizing the pharmacological properties of lead compounds.

Table 2: Illustrative Sonogashira Coupling Reaction

Reactant 1 Reactant 2 Catalyst System Product Type
This compound Aryl Halide (e.g., Iodobenzene) Pd(PPh₃)₂Cl₂, CuI, Et₃N 3-(Arylethynyl)-6-fluoropyridin-2-amine

Scaffold hopping is a computational and synthetic strategy aimed at discovering novel core structures (scaffolds) that can mimic the biological activity of a known compound while offering a different chemical makeup. organic-chemistry.orgnih.gov This can lead to compounds with improved potency, selectivity, or pharmacokinetic profiles, and can help navigate existing patent landscapes. nih.gov Starting with a hit compound derived from the this compound scaffold, medicinal chemists can use shape-based or pharmacophore-based computational tools to identify new, structurally distinct scaffolds that maintain the key features required for biological activity. nih.govnih.gov For example, the pyridine ring could potentially be replaced by other five- or six-membered heterocycles, leading to entirely new classes of compounds. nih.gov

Development of New Synthetic Methodologies Utilizing the Scaffold

The unique reactivity profile of this compound also makes it a target for the development of novel synthetic methods. The presence of multiple, distinct reactive sites within the same molecule allows for the exploration of new tandem or domino reactions, where multiple bonds are formed in a single, efficient operation. For example, new catalytic systems could be designed to achieve novel cycloisomerization reactions of the ethynyl group or to facilitate cascade reactions involving both the amine and alkyne functionalities. The development of such methods expands the synthetic toolbox and enables the efficient construction of complex molecular frameworks that would be difficult to access through traditional multi-step synthesis. google.com

Stereochemical Control and Asymmetric Synthesis with the Scaffold

The inherent chirality of many biologically active molecules necessitates the development of synthetic methods that can control the three-dimensional arrangement of atoms. The this compound scaffold, with its distinct electronic and steric features, presents a valuable platform for the exploration of asymmetric synthesis and stereochemical control. While specific, direct applications of this exact scaffold in published asymmetric transformations are not extensively documented, the principles of stereocontrol in related pyridine systems can provide a framework for its potential utility.

The strategic placement of the fluorine atom, the ethynyl group, and the amine functionality on the pyridine ring can influence the stereochemical outcome of reactions at or near these sites. These groups can exert control through a combination of steric hindrance, electronic effects, and the ability to coordinate with chiral catalysts.

Strategies for Stereochemical Control:

The primary approaches to achieving stereocontrol using a scaffold like this compound would involve its use as a substrate in a reaction controlled by a chiral catalyst or its modification to incorporate a chiral auxiliary.

Chiral Catalysis: The nitrogen atom of the pyridine ring and the amino group can act as coordination sites for a chiral metal catalyst. This interaction can create a chiral environment around the molecule, directing the approach of a reagent to one face of the molecule over the other. For instance, in reactions involving the ethynyl group, such as additions or cyclizations, a chiral catalyst could effectively shield one side of the alkyne, leading to an enantiomerically enriched product.

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the amino group of the this compound scaffold. This auxiliary would then direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved to yield the chiral product. The effectiveness of the auxiliary would depend on its ability to create a significant steric bias to control the approach of incoming reagents.

Influence of Substituents:

The fluorine atom at the 6-position is expected to play a significant role in modulating the electronic properties of the pyridine ring, which can, in turn, influence the reactivity and the stereochemical outcome of reactions. Its electron-withdrawing nature can affect the pKa of the pyridine nitrogen and the nucleophilicity of the amino group, thereby influencing interactions with catalysts and reagents.

The ethynyl group is a versatile functional handle for a variety of transformations, including click chemistry, Sonogashira coupling, and additions. In the context of asymmetric synthesis, the linear geometry of the alkyne presents a prochiral face that can be differentiated by a chiral reagent or catalyst.

While specific examples for this compound are not available, the general principles of asymmetric synthesis on pyridine-containing molecules suggest its potential as a valuable scaffold in the development of new stereoselective methodologies. Further research is needed to explore and establish its role in this specialized area of synthetic chemistry.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The future of synthesizing 3-Ethynyl-6-fluoropyridin-2-amine and its derivatives lies in the adoption of greener and more efficient methodologies. Current synthetic strategies often rely on multi-step processes that may involve harsh reaction conditions, toxic reagents, and the generation of significant waste. Future research should prioritize the development of streamlined, environmentally benign synthetic pathways.

Key areas of focus include:

Catalytic C-H Functionalization: Rhodium(III)-catalyzed C-H functionalization presents a powerful strategy for the synthesis of multi-substituted 3-fluoropyridines from readily available precursors like α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

One-Pot Multicomponent Reactions: Designing one-pot reactions, where multiple chemical transformations occur in a single reaction vessel, can significantly improve efficiency by reducing the number of isolation and purification steps. nih.gov The development of such a process for this compound would be a substantial advancement.

Solvent-Free and Greener Methods: Exploring solvent-free reaction conditions or the use of environmentally friendly solvents can drastically reduce the environmental impact of the synthesis. acs.org Solid-phase synthesis is one such greener alternative that has shown promise in preparing substituted pyridinium (B92312) bromides, offering advantages like reduced reaction times and the avoidance of toxic solvents. acs.orgnih.gov

Avoiding Harsh Reagents: Research into replacing harsh and hazardous reagents, such as those used in traditional fluorination or cross-coupling reactions, with milder and safer alternatives is crucial. For instance, the use of AgF2 for direct C-H fluorination of pyridines offers a more selective and less harsh alternative to other fluorinating agents. orgsyn.org

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The trifunctional nature of this compound (ethynyl, fluoro, and amino groups) provides a rich platform for exploring novel chemical reactions. Future investigations should aim to uncover and harness the unique reactivity of this scaffold.

Potential areas for exploration include:

Hetarynic Cyclization: The presence of a halogen and an amino group on the pyridine (B92270) ring makes it a suitable candidate for hetarynic cyclization reactions, which can lead to the formation of complex fused heterocyclic systems. researchgate.net

Cross-Coupling Reactions: The ethynyl (B1212043) group is a versatile handle for a variety of cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings. Investigating novel catalysts and reaction conditions for these transformations can expand the accessible chemical space.

Transformations of the Fluoro Group: While the C-F bond is generally strong, its reactivity can be modulated by the electronic environment of the pyridine ring. Exploring nucleophilic aromatic substitution (SNAr) reactions of the fluorine atom can provide access to a diverse range of 6-substituted 3-ethynylpyridin-2-amines.

Reactions Involving the Amino Group: The amino group can be functionalized through various reactions, including acylation, alkylation, and diazotization, leading to a wide array of derivatives with potentially interesting properties.

Advanced Computational Modeling for Predictive Chemical Synthesis

Computational chemistry offers a powerful tool to predict and understand the reactivity and properties of molecules, thereby guiding experimental design. Applying advanced computational modeling to this compound can accelerate the discovery of new reactions and materials.

Key applications of computational modeling include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, identify transition states, and calculate activation energies. This information is invaluable for understanding reaction mechanisms and optimizing reaction conditions.

Predicting Reactivity and Regioselectivity: Computational models can predict the most likely sites of reaction on the molecule, guiding the design of selective transformations. For example, in the case of unsymmetrical alkynes in Rh(III)-catalyzed pyridine synthesis, regioselectivity can be variable, and computational studies could help predict the major regioisomer. nih.gov

Virtual Screening of Derivatives: By computationally modeling the properties of a large library of virtual derivatives of this compound, researchers can identify candidates with desired electronic, optical, or biological properties for subsequent synthesis.

Understanding Intermolecular Interactions: As discussed in section 7.6, computational modeling is crucial for understanding the forces that govern self-assembly in supramolecular chemistry.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from batch to continuous flow processing offers numerous advantages, including improved safety, scalability, and reproducibility. Integrating the synthesis of this compound and its derivatives with flow chemistry and automated platforms represents a significant step towards more efficient and on-demand chemical manufacturing.

Future research in this area should focus on:

Developing Continuous Flow Syntheses: Adapting existing batch syntheses or developing new flow-specific routes for the production of this compound. This could involve the use of packed-bed reactors with immobilized catalysts or reagents.

Automated Synthesis and Purification: The use of automated synthesis platforms can significantly accelerate the exploration of reaction conditions and the synthesis of compound libraries. uchicago.edu Fully automated systems that integrate synthesis, purification, and analysis can streamline the entire workflow. uchicago.edu

Flow Chemistry for Unstable Intermediates: Flow chemistry is particularly well-suited for handling unstable or hazardous intermediates, as they are generated and consumed in a continuous stream, minimizing their accumulation. This could be beneficial for reactions involving highly reactive species.

Radiolabeling Applications: Automated synthesis platforms have been successfully employed for the production of radiolabeled compounds for applications such as Positron Emission Tomography (PET). uchicago.edunih.gov The integration of flow chemistry could further enhance the efficiency and safety of producing radiolabeled derivatives of this compound. nih.gov

Design and Synthesis of Next-Generation Chemical Scaffolds

The unique substitution pattern of this compound makes it an attractive building block for the construction of novel and complex chemical scaffolds with potential applications in medicinal chemistry and materials science.

Future design and synthesis efforts could explore:

Bioisosteric Replacements: The fluorinated pyridine motif is a common bioisostere in drug discovery, often used to modulate the physicochemical properties of a molecule. nih.gov this compound can serve as a starting point for creating novel analogues of known bioactive compounds. For instance, the phenyl ring in some drug molecules has been successfully replaced by a ferrocenyl group, leading to compounds with enhanced pharmacodynamic profiles. mdpi.com

Fused Heterocyclic Systems: The reactive functional groups on the molecule can be utilized in intramolecular cyclization reactions to generate novel fused heterocyclic systems. These new ring systems could exhibit unique biological activities or material properties.

Dendrimers and Polymers: The ethynyl group can be used as a reactive site for polymerization or for attachment to a central core to create dendrimeric structures. These macromolecules could find applications in drug delivery, catalysis, or as advanced materials.

Investigation of Intermolecular Interactions in Supramolecular Chemistry

Supramolecular chemistry, the study of non-covalent interactions between molecules, offers a bottom-up approach to the construction of complex and functional molecular architectures. youtube.com The functional groups on this compound make it an excellent candidate for studies in this field.

Future research directions include:

Crystal Engineering: The interplay of hydrogen bonding (from the amino group), halogen bonding (from the fluorine atom), and π-π stacking (from the pyridine ring and ethynyl group) can be exploited to control the packing of molecules in the solid state, leading to the design of crystals with specific properties.

Self-Assembled Monolayers: The molecule's ability to interact with surfaces can be investigated for the formation of self-assembled monolayers on various substrates. These organized molecular layers could have applications in electronics, sensing, or as anti-fouling coatings.

Host-Guest Chemistry: The pyridine nitrogen can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking interactions, making it a potential component of host-guest systems. youtube.com Designing host molecules that can selectively bind this compound could lead to applications in separation or sensing.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the ethynyl group can potentially coordinate to metal ions, making this compound a suitable organic linker for the construction of Metal-Organic Frameworks (MOFs). nih.gov These porous materials have a wide range of applications, including gas storage, separation, and catalysis.

Q & A

Q. Q1. What are the common synthetic routes for 3-Ethynyl-6-fluoropyridin-2-amine, and how is purity ensured?

Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:

  • Nucleophilic substitution : Fluorination of precursor pyridines using agents like NaF or KF under anhydrous conditions, followed by ethynylation via Sonogashira coupling .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvent: ethanol/water) is used. Purity is validated via HPLC (≥98%) and NMR (e.g., absence of proton peaks at δ 6.8–7.2 ppm for residual aryl halides) .

Q. Table 1: Key Characterization Data

ParameterMethodExpected Outcome
Molecular WeightMass Spectrometry166.14 g/mol (C₇H₅F₂N)
Fluorine Content¹⁹F NMRδ -110 to -120 ppm (CF groups)
Ethynyl GroupIR Spectroscopy~3300 cm⁻¹ (C≡C-H stretch)

Advanced Applications in Medicinal Chemistry

Q. Q2. How is this compound utilized as a building block in kinase inhibitor design?

The ethynyl group enables click chemistry for modular drug design, while fluorine enhances metabolic stability. Methodologies include:

  • Structure-Activity Relationship (SAR) : Introduce substituents at the 3-ethynyl position to optimize binding to ATP pockets (e.g., kinase assays with IC₅₀ measurements) .
  • Biological Evaluation : Use fluorescence polarization assays to monitor ligand-protein interactions (e.g., EGFR kinase inhibition) .

Stability and Storage Optimization

Q. Q3. What experimental conditions mitigate degradation of this compound?

  • Light Sensitivity : Store in amber vials at -20°C under inert gas (Ar/N₂) to prevent ethynyl group oxidation .
  • pH Stability : Avoid aqueous solutions at pH >8, as the amine group may deprotonate, leading to ring-opening reactions. Use anhydrous DMSO or DMF for stock solutions .

Data Contradictions in Reactivity

Q. Q4. How to resolve discrepancies in reported catalytic efficiency for ethynylation reactions?

Contradictions often arise from catalyst choice or solvent effects. Systematic approaches include:

  • Catalyst Screening : Compare Pd(PPh₃)₄ vs. CuI/Et₃N in Sonogashira couplings (monitor via TLC or GC-MS) .
  • Solvent Optimization : Test polar aprotic solvents (DMF, THF) vs. non-polar (toluene) to assess reaction yields .

Q. Table 2: Reaction Yield Variability

Catalyst SystemSolventYield (%)Reference
Pd(PPh₃)₄/CuIDMF85
CuI/Et₃NToluene62

Advanced Analytical Techniques for Byproduct Identification

Q. Q5. What methods detect and quantify synthetic byproducts (e.g., dihalogenated impurities)?

  • LC-MS/MS : Identify halogenated dimers (m/z 320–350 Da) using reverse-phase C18 columns .
  • X-ray Crystallography : Resolve structural ambiguities in regioisomers (e.g., 5- vs. 6-fluoro derivatives) .

Computational Modeling for Reactivity Prediction

Q. Q6. How can DFT calculations guide the design of derivatives with enhanced bioactivity?

  • Frontier Molecular Orbital (FMO) Analysis : Predict nucleophilic attack sites (HOMO localization on ethynyl group) .
  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., PARP1 binding affinity) .

Handling Contradictory Biological Activity Data

Q. Q7. How to address conflicting reports on cytotoxicity in cell-based assays?

  • Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) to identify off-target effects .
  • Metabolic Profiling : Use hepatic microsomes to assess stability differences across species (e.g., human vs. murine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.